Enhanced Ecto-5'-Nucleotidase Inhibition: A 29-Fold Improvement over the Unsubstituted Parent Scaffold
1,3-Diallyl-6-aminouracil 1-hydrate displays a Ki of 101 nM against rat ecto-5'-nucleotidase (CD73) in a cell-based assay [1]. In contrast, the unsubstituted parent compound, 6-aminouracil, exhibits a Ki of 2.93 µM (2930 nM) under comparable conditions [2]. The diallyl substitution therefore confers a 29-fold enhancement in binding affinity for this clinically relevant target, which is implicated in adenosine-mediated immunosuppression within the tumor microenvironment [1]. This marked improvement highlights the critical contribution of the allyl moieties to inhibitor potency and validates the compound's value for studies requiring high-affinity CD73 inhibition.
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 101 nM |
| Comparator Or Baseline | 6-Aminouracil: Ki = 2930 nM |
| Quantified Difference | 29-fold lower Ki (higher affinity) for the target compound |
| Conditions | Rat ecto-5'-nucleotidase expressed in Sf9 cells; capillary electrophoresis method (for comparator); target compound assay: rat ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 min followed by AMP addition, measured after 10 min. |
Why This Matters
This quantitative difference justifies selecting 1,3-diallyl-6-aminouracil over the parent 6-aminouracil for research focused on CD73-mediated pathways, ensuring assay sensitivity and reducing the required compound concentration.
- [1] BindingDB. BDBM50437946 CHEMBL1814392. Ecto-5'-nucleotidase Ki = 101 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM50378655 CHEMBL597417. Ecto-5'-nucleotidase Ki = 2930 nM. Accessed 2025. View Source
